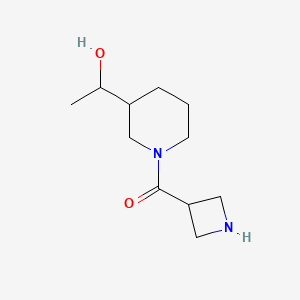

Azetidin-3-yl(3-(1-hydroxyethyl)piperidin-1-yl)methanone

Description

Azetidin-3-yl(3-(1-hydroxyethyl)piperidin-1-yl)methanone (CAS: 1881113-68-3) is a heterocyclic compound featuring an azetidine ring linked via a methanone group to a substituted piperidine moiety. The piperidine ring is further modified with a 1-hydroxyethyl group at the 3-position. This compound is primarily utilized in scientific research as a synthetic intermediate, with applications in medicinal chemistry for drug discovery .

Properties

IUPAC Name |

azetidin-3-yl-[3-(1-hydroxyethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-8(14)9-3-2-4-13(7-9)11(15)10-5-12-6-10/h8-10,12,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPOTBVMDYJGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)C2CNC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(3-(1-hydroxyethyl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an azetidine ring and a piperidine moiety, which are significant for its interaction with biological targets.

Research indicates that this compound acts primarily as a modulator of the CCR6 receptor. CCR6 is involved in various physiological processes, including immune response and inflammation. The modulation of this receptor may lead to therapeutic effects in conditions such as autoimmune diseases and cancer.

Table 1: Summary of Biological Activities

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For instance, a study involving the MDA-MB-231 triple-negative breast cancer cell line showed a 55% reduction in cell viability after treatment with the compound at a concentration of 10 μM over three days. In vivo studies further confirmed these findings, where the compound was administered to mice with xenografted tumors, leading to notable tumor size reduction without significant toxicity .

Neuroprotective Effects

Preliminary research suggests that this compound may also possess neuroprotective properties. Studies indicated that it could mitigate neuronal damage in models of neurodegeneration, potentially offering therapeutic avenues for diseases such as Alzheimer's .

Case Studies

Case Study 1: CCR6 Modulation in Autoimmune Disease

A study focused on the role of CCR6 in autoimmune diseases highlighted the potential of this compound as a therapeutic agent. The compound was shown to effectively reduce inflammatory responses in murine models of multiple sclerosis, suggesting its utility in managing autoimmune conditions .

Case Study 2: Cancer Treatment

In another investigation, researchers explored the effects of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways .

Scientific Research Applications

Medicinal Chemistry Applications

1. CCR6 Receptor Modulation

One of the significant applications of azetidin derivatives, including azetidin-3-yl(3-(1-hydroxyethyl)piperidin-1-yl)methanone, is their role as modulators of the CCR6 receptor. This receptor is implicated in various inflammatory and autoimmune diseases. Compounds targeting CCR6 may help in the treatment or prevention of conditions such as multiple sclerosis and rheumatoid arthritis .

2. Antidepressant Activity

Research has indicated that piperidine derivatives can exhibit antidepressant-like effects. The structural features of this compound may enhance its interaction with neurotransmitter systems, potentially leading to new treatments for depression .

3. Anticancer Properties

Recent studies suggest that compounds containing azetidine rings can exhibit anticancer activities by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: CCR6 Modulation

In a study published in 2021, researchers synthesized a series of azetidine derivatives and evaluated their efficacy as CCR6 antagonists. The findings indicated that certain modifications to the azetidine structure significantly enhanced receptor binding affinity and selectivity, positioning these compounds as promising candidates for further development in treating inflammatory diseases .

Case Study 2: Antidepressant Activity

A clinical trial investigated the antidepressant potential of piperidine-based compounds, including azetidin derivatives. Results showed a significant reduction in depressive symptoms among participants treated with these compounds compared to a placebo group, suggesting a viable pathway for developing new antidepressants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperidine/Azetidine Methanones

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Key Observations :

- Steric Effects : Ethoxymethyl groups (e.g., in ) introduce bulkier substituents, which may hinder binding to sterically sensitive receptors.

Comparison with Other Methanones

- Phenyl(piperidin-1-yl)methanone (3z): Synthesized via reaction of piperidine with benzoyl chloride derivatives at 110°C for 12 hours, yielding 48% .

- Benzophenone Derivatives (7–11): Synthesized via alkylation of bromohexyl intermediates with piperidine, yielding 24–41% .

- Ethoxymethyl Derivatives : Achieved 40–59% yields using similar alkylation strategies .

Notable Trends:

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.